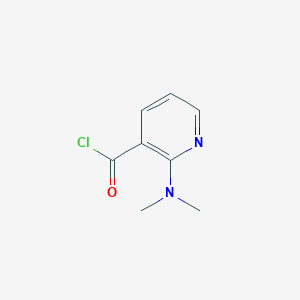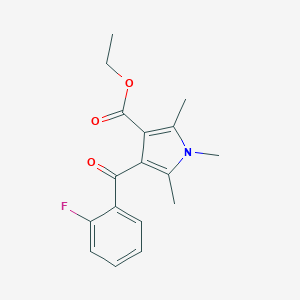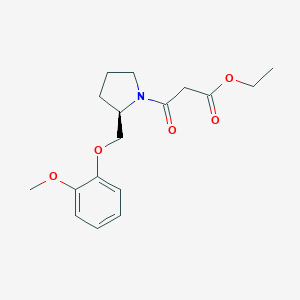![molecular formula C9H14O B065532 Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI) CAS No. 170303-18-1](/img/structure/B65532.png)
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI), commonly known as Carvone, is a natural compound found in essential oils of caraway, spearmint, and dill. It has a unique odor and flavor and is widely used in the food and fragrance industry. Carvone is also known for its various medicinal properties and has been the subject of extensive scientific research in recent years.
作用机制
Carvone exerts its pharmacological effects through various mechanisms of action, including the modulation of neurotransmitters and the inhibition of enzymes involved in inflammation and oxidative stress. It has also been shown to interact with various receptors in the body, including the GABA-A receptor, which is involved in anxiety and sedation.
Biochemical and Physiological Effects:
Carvone has been shown to have various biochemical and physiological effects on the body, including the reduction of oxidative stress and inflammation. It has also been found to have a positive impact on the digestive system, improving gut motility and reducing symptoms of indigestion and nausea. Additionally, carvone has been found to improve cognitive function and reduce anxiety, making it a potential treatment for various neurological disorders.
实验室实验的优点和局限性
Carvone is a relatively easy and cost-effective compound to synthesize, making it a popular choice for laboratory experiments. Additionally, its unique odor and flavor make it a useful tool for sensory analysis studies. However, carvone's pharmacological effects can be complex and may vary depending on the dose and route of administration, making it important to carefully control experimental conditions.
未来方向
There are several potential future directions for research on carvone, including its potential use as a treatment for various neurological disorders, such as anxiety and depression. Additionally, carvone may have potential applications in the food and fragrance industry, where its unique odor and flavor could be used to create new products. Further research is also needed to better understand the pharmacological effects of carvone and to identify potential side effects or interactions with other compounds.
合成方法
Carvone can be synthesized through various methods, including the oxidation of limonene, which is a major component of citrus peel oil. Another method involves the reduction of carvone oxide, which is obtained from carvone through epoxidation. The synthesis of carvone is relatively easy and cost-effective, making it a popular compound for laboratory experiments.
科学研究应用
Carvone has been extensively studied for its various pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects. It has also been shown to have a positive impact on the digestive system, helping to relieve symptoms of indigestion and nausea. Additionally, carvone has been found to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.
属性
CAS 编号 |
170303-18-1 |
|---|---|
产品名称 |
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI) |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
1-[(1R,2R)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(2)4-8-5-9(8)7(3)10/h4,8-9H,5H2,1-3H3/t8-,9-/m0/s1 |
InChI 键 |
HPXHMACQKOXZRR-IUCAKERBSA-N |
手性 SMILES |
CC(=C[C@H]1C[C@H]1C(=O)C)C |
SMILES |
CC(=CC1CC1C(=O)C)C |
规范 SMILES |
CC(=CC1CC1C(=O)C)C |
同义词 |
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)



![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)



![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)

